molecular formula C10H15NO3S B3377304 (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1282744-84-6

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3377304
CAS No.: 1282744-84-6
M. Wt: 229.3 g/mol
InChI Key: ZELXUMDRQDSOPX-QMMMGPOBSA-N
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Description

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid is a chiral, enantiomerically pure compound of significant interest in organic synthesis and medicinal chemistry research. This chemical belongs to the thiazolidine carboxylate family, a class known for its diverse biological activities and utility as a versatile synthetic intermediate . This compound serves as a valuable precursor and molecular scaffold for the design and synthesis of novel bioactive molecules. Researchers can leverage its structure to develop potential enzyme inhibitors, receptor modulators, and other pharmacologically active compounds. The cyclopentylcarbonyl moiety at the 3-position and the carboxylic acid group at the 4-position provide distinct handles for chemical modification and derivatization, enabling structure-activity relationship (SAR) studies . The specific (4R) stereochemistry is crucial for its spatial orientation and interaction with biological targets, making it essential for stereoselective synthesis . Thiazolidine-4-carboxylic acid derivatives have been extensively investigated for their antioxidant properties, functioning as physiologic sulfhydryl antioxidants and prodrugs for cysteine that can stimulate intracellular glutathione synthesis . The core thiazolidine structure is also a privileged scaffold in drug discovery, appearing in compounds with documented antimicrobial and antiviral potential against strains including Escherichia coli, H9N2, and Infectious Bronchitis Virus (IBV) . This product is provided for research and development purposes in chemical and pharmaceutical laboratories. It is intended for use by qualified researchers and professionals in a controlled laboratory setting only. For Research Use Only. Not intended for diagnostic or therapeutic procedures. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3-(cyclopentanecarbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c12-9(7-3-1-2-4-7)11-6-15-5-8(11)10(13)14/h7-8H,1-6H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELXUMDRQDSOPX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N2CSC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a cyclopentylcarbonyl chloride in the presence of a base, followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a scaffold in drug development. Its thiazolidine structure allows for modifications that can enhance biological activity and selectivity for specific targets.

  • Antidiabetic Agents : Thiazolidines are known for their role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidines can act as agonists of peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism.

Antimicrobial Activity

Studies have shown that thiazolidine derivatives exhibit antimicrobial properties. The unique structural features of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid may contribute to its efficacy against various bacterial strains.

  • Case Study : A study evaluated the antimicrobial activity of several thiazolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.

Cancer Research

The compound's ability to modulate cellular pathways makes it a candidate for cancer research. Thiazolidines have been studied for their effects on apoptosis and cell proliferation.

  • Research Findings : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Summary of Applications

Application AreaPotential UseKey Findings
Medicinal ChemistryAntidiabetic agentsActs as PPAR agonist; enhances insulin sensitivity
Antimicrobial ActivityInhibition of bacterial growthSignificant antimicrobial activity against various strains
Cancer ResearchInduction of apoptosis in cancer cellsInduces apoptosis via caspase activation

Mechanism of Action

The mechanism of action of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may also influence signaling pathways involved in inflammation and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Thiazolidine Derivatives

Compound Name Molecular Formula Substituent at N3 C4 Stereochemistry Key Features Biological Activity/Applications Reference
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid C₁₀H₁₅NO₃S Cyclopentylcarbonyl R High lipophilicity, chiral center at C4 Intermediate for antibiotics, immunomodulators
Raphanusic acid [(4R)-2-thioxo-1,3-thiazolidine-4-carboxylic acid] C₄H₅NO₂S₂ Thioxo (S=) group R Reactive thione group Glucosinolate degradation product; antioxidant properties
Pidotimod [(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid] C₉H₁₂N₂O₄S 5-oxo-L-prolyl R Proline-derived substituent Immunomodulator (L03AX05 WHO code); enhances immune response
(4S)-3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₀ClNO₃S 4-Chlorobenzoyl S Chlorinated aromatic group Structural analog with reversed C4 stereochemistry; potential kinase inhibitor
(4R)-3-(3-Sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid C₇H₁₁NO₃S₂ 3-Sulfanylpropanoyl R Sulfhydryl-containing substituent Antioxidant potential; redox-active metabolite
2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid C₈H₁₅NO₇S Arabino-tetrahydroxybutyl R Sugar-like substituent Anticancer research; modulates cell proliferation

Key Comparative Insights:

Stereochemical Influence :

  • The R-configuration at C4 is conserved in bioactive derivatives like pidotimod and the target compound, whereas the S-configuration (e.g., in the 4-chlorobenzoyl analog) may alter target binding or metabolic stability .

Substituent Effects: Cyclopentylcarbonyl: Enhances lipophilicity, favoring blood-brain barrier penetration . Prolyl (Pidotimod): Introduces hydrogen-bonding capacity, critical for immunomodulatory interactions . Thioxo (Raphanusic acid): Increases electrophilicity, enabling nucleophilic attacks in biochemical pathways .

Biological Activity: Immunomodulation: Pidotimod’s proline-derived structure specifically activates Toll-like receptors (TLRs), unlike the cyclopentylcarbonyl variant, which lacks this specificity . Antioxidant Activity: Sulfhydryl-containing derivatives (e.g., 3-sulfanylpropanoyl) exhibit radical-scavenging properties absent in the target compound .

Synthetic Accessibility: Thiazolidines with simple acyl groups (e.g., cyclopentylcarbonyl) are synthesized in fewer steps compared to sugar-modified analogs (e.g., arabino-tetrahydroxybutyl derivatives), which require protective group strategies .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : The cyclopentylcarbonyl group’s steric bulk limits off-target interactions compared to smaller acyl groups (e.g., acetyl), as shown in crystallographic studies .
  • Pharmacokinetics : Cyclopentylcarbonyl derivatives exhibit longer half-lives than sulfhydryl-containing analogs due to reduced metabolic oxidation .
  • Emerging Applications : Thiazolidine-4-carboxylic acids are being explored as covalent inhibitors in oncology, leveraging reactive substituents like thioxo or sulfhydryl groups .

Biological Activity

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 121808-62-6, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molecular Weight : 244.27 g/mol
  • Solubility : Highly soluble in water (45.7 mg/ml) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives, including this compound. In particular:

  • Mechanism of Action : The compound exhibits antiviral activity by inhibiting the assembly of viral proteins. Molecular docking studies suggest strong interactions with viral coat proteins, which may hinder their functionality .
  • Efficacy Against Viruses : In vivo studies demonstrated an inhibitory rate of 51% against Tobacco Mosaic Virus (TMV) at a concentration of 500 μg/mL, outperforming standard antiviral agents like ribavirin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

  • Broad-Spectrum Efficacy : It displayed significant antifungal activity against various phytopathogenic fungi. For instance, it showed higher efficacy than commercial fungicides against species such as Cercospora arachidicola and Alternaria solani .
  • Fungicidal Mechanism : The exact mechanism remains under investigation; however, structural modifications in the thiazolidine ring have been correlated with increased antifungal potency .

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy Compound exhibited 51% inhibition against TMV at 500 μg/mL.
Fungicidal Activity Showed higher antifungal activity than commercial fungicides in multiple tests.
Docking Studies Indicated strong binding affinity to viral coat proteins, suggesting a potential mechanism for viral inhibition.

Comparative Analysis with Other Compounds

In a comparative study of thiazolidine derivatives:

  • The compound was found to be more effective than several other derivatives in inhibiting TMV.
  • Its structural modifications were crucial for enhancing biological activity, indicating a structure-activity relationship that could guide future synthetic efforts .

Q & A

Q. What are the established synthetic routes for (4R)-3-(cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid?

The compound is synthesized via a two-step procedure involving coupling and deprotection. First, Boc-protected carboxylic acids react with cyclopentylcarbonyl chloride using EDCI/HOBt in CH₂Cl₂ to form the intermediate. After 6–15 hours, the Boc group is removed with TFA in CH₂Cl₂ (1–8 hours). The crude product is purified via silica gel chromatography with a hexane/ethyl acetate gradient. Key steps include rigorous washing (water, NaHCO₃, brine) and drying over MgSO₄ to ensure purity .

Q. How can the stereochemical configuration at the 4R position be confirmed?

Chiral purity is validated using chiral HPLC or polarimetry. For NMR-based confirmation, analyze the coupling constants (e.g., J values) in the thiazolidine ring protons, which are sensitive to stereochemistry. For example, in (4R)-configured derivatives, the axial proton at C4 shows distinct splitting patterns compared to the (4S) isomer .

Q. What safety precautions are required when handling this compound?

Personal protective equipment (PPE) including gloves, face shields, and safety glasses is mandatory. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid direct contact. Note that no occupational exposure limits are specified, but standard lab hygiene practices apply .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. Conduct pharmacokinetic profiling (e.g., plasma stability assays, microsomal incubation) to assess metabolic pathways. Pair this with molecular dynamics simulations to evaluate membrane permeability or interactions with serum proteins. Adjust experimental designs to include prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled or crystallographic structures of target proteins. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Electrostatic potential maps and free-energy perturbation (FEP) calculations can refine affinity predictions. Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can synthetic yields be optimized for large-scale preparations?

Replace EDCI/HOBt with cost-effective alternatives like DCC/DMAP for coupling. Optimize solvent systems (e.g., switch to THF or acetonitrile for better solubility) and reaction temperatures (test 0–40°C ranges). Implement flow chemistry for continuous deprotection and purification. Monitor reaction progress via inline FTIR or LC-MS to minimize side products .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular formulas. 2D NMR (COSY, HSQC, HMBC) maps proton-carbon correlations, critical for distinguishing regioisomers. X-ray crystallography provides absolute configuration verification. For dynamic behavior (e.g., ring puckering), variable-temperature NMR or DFT-based conformational analysis is recommended .

Contradiction Management

Q. How should researchers address retracted or conflicting synthesis protocols?

Cross-reference retracted methods (e.g., ) with validated literature. Reproduce key steps (e.g., cyclization or protection/deprotection) using orthogonal techniques (e.g., microwave-assisted synthesis instead of reflux). Validate purity and identity via independent analytical labs using certified reference materials .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield RangeCritical Controls
CouplingEDCI, HOBt, CH₂Cl₂, 6–15 h58–76%Monitor pH (maintain 7–8 with Et₃N)
DeprotectionTFA, CH₂Cl₂, 1–8 h95% purityNeutralize with NaHCO₃ immediately post-reaction

Q. Table 2. Analytical Benchmarks

TechniqueTarget DataPurpose
Chiral HPLCRetention time matchingStereochemical validation
HSQC NMRC4-H to C4 correlationConfirm thiazolidine ring conformation
HRMSm/z [M+H]⁺ = calc. ± 2 ppmMolecular formula verification

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid

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